Tetrabutylammonium hydrogen sulfide
Overview
Description
Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SH). It is a stable, hygroscopic, white solid that is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent .
Mechanism of Action
Target of Action
Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound . It is known to interact with various targets, including sensory neurons . Hydrogen sulfide (H2S), a well-established member of the gasotransmitter family, is involved in a variety of physiological functions, including pro-nociceptive action in the sensory system .
Mode of Action
The compound’s interaction with its targets results in various changes. For instance, H2S activates sensory neurons . The molecular targets of H2S action in trigeminal (TG) nociception, implicated in migraine, remains controversial . Both TRPV1 and TRPA1 receptors play a role in the pro-nociceptive action of H2S in peripheral TG nerve endings in meninges and in somas of TG neurons .
Biochemical Pathways
The affected pathways and their downstream effects are complex. H2S is involved in the regulation of a great variety of physiological functions, including nociception and inflammation . The activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .
Pharmacokinetics
The compound is known to be highly soluble in polar solvents . The solubility and thermal properties of quaternary ammonium compounds depend markedly on the R-group chain length, and, as for other chemical compounds, of crystal structure .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For instance, the activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . The most important factors affecting the conductivity of the compound are structural characteristics, the nature of the bonding of sulfate tetrahedra, and the energy of hydrogen bonds .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium hydrogen sulfide serves as a solvent for the dissolution of ruthenium (II) complex . It participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .
Molecular Mechanism
It is known to participate as a cocatalyst in certain reactions
Temporal Effects in Laboratory Settings
This compound is thermally stable up to 260 °C, followed by slow decomposition . The conductivity of this compound changes in a wide range: from 10 −8 S/cm at 60 °C to 10 −2 S/cm in the melt .
Preparation Methods
Tetrabutylammonium hydrogen sulfide can be synthesized through different routes. One common method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Another method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75°C . These methods provide efficient ways to produce the compound in a laboratory setting.
Chemical Reactions Analysis
Tetrabutylammonium hydrogen sulfide undergoes various chemical reactions, including:
- Oxidation
Biological Activity
Tetrabutylammonium hydrogen sulfide (TBAHS) is a quaternary ammonium compound that serves as a source of hydrogen sulfide (H₂S), a gasotransmitter with significant biological activity. This article explores the biological functions, mechanisms, and potential therapeutic applications of TBAHS, supported by diverse research findings and case studies.
Overview of this compound
TBAHS is synthesized from tetrabutylammonium azide or thiocyanate through reactions with potassium hydrogen sulfate or concentrated sulfuric acid, respectively. It appears as a stable, hygroscopic white solid with a melting point of 169–171 °C . Its utility in biochemical research stems from its ability to release H₂S in a controlled manner, facilitating studies on the physiological roles of this molecule.
Biological Functions of Hydrogen Sulfide
H₂S has been implicated in various physiological processes, including:
- Vasoregulation : H₂S acts as a vasodilator, influencing blood flow and pressure.
- Neuromodulation : It plays a role in neurotransmission and may protect against neurodegenerative diseases.
- Antioxidant Defense : H₂S contributes to cellular protection against oxidative stress.
- Cell Signaling : It modulates several signaling pathways, impacting cellular responses to stress and injury .
Table 1: Key Biological Activities of H₂S
Biological Activity | Description |
---|---|
Vasodilation | Relaxation of blood vessels, reducing blood pressure |
Antioxidant Effects | Reduces oxidative stress by neutralizing reactive oxygen species |
Cytoprotection | Protects cells from damage during ischemia and reperfusion injury |
Modulation of Inflammation | Regulates inflammatory responses, potentially reducing chronic inflammation |
The mechanisms through which H₂S exerts its biological effects include:
- Sulfhydration : This post-translational modification occurs when H₂S interacts with cysteine residues in proteins, altering their function. For example, H₂S has been shown to destabilize the pyruvate kinase M2 (PKM2) enzyme, which is crucial for cancer cell metabolism .
- Anion Binding : TBAHS can serve as a source for HS⁻ ions in organic solutions, allowing researchers to investigate the reactivity and biological implications of these anions .
Case Studies and Research Findings
- Cardiovascular Protection : A study demonstrated that H₂S donors like TBAHS could protect against myocardial infarction by reducing reperfusion injury. The protective effects were attributed to enhanced antioxidant defenses and improved endothelial function .
- Cancer Metabolism : Research indicated that H₂S influences cancer cell metabolism by modulating PKM2 activity. This modulation leads to altered glucose metabolism pathways, promoting cancer cell proliferation under hypoxic conditions .
- Antimicrobial Properties : TBAHS has shown promise in antimicrobial applications. Compounds synthesized using TBAHS exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Toxicological Considerations
While TBAHS has beneficial biological activities, it is important to consider its toxicity profile:
- Acute Toxicity : Studies indicate that TBAHS has low acute toxicity when administered orally or dermally. However, exposure should be minimized due to potential irritative effects on skin and respiratory systems .
- Chronic Effects : Long-term exposure may lead to respiratory issues or skin irritation; therefore, safety protocols must be adhered to in laboratory settings .
Properties
IUPAC Name |
sulfanide;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-21-7 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium hydrogen sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium hydrogen sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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